molecular formula C8H5F3N2O3 B2902247 3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid CAS No. 1339687-09-0

3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid

Cat. No. B2902247
CAS RN: 1339687-09-0
M. Wt: 234.134
InChI Key: GJWUKGILXOBNHX-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid” is a derivative of pyridinecarboxylic acid . It has a molecular weight of 234.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 234.13 .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid is not fully understood, but it is believed to act on the immune system by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound may also interact with specific receptors in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been found to have a low toxicity profile, making it a safe compound for use in scientific research. This compound has been shown to be stable under various conditions, making it a reliable compound for use in experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid in lab experiments is its versatility. This compound can be used in various applications, such as drug discovery and material science. This compound is also a stable and safe compound, making it a reliable choice for experiments. However, one limitation of using this compound is its cost. This compound is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for 3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid research. One potential direction is to explore its use in developing new drugs for pain management. Another direction is to investigate its potential applications in material science, such as in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with the immune and nervous systems.

Synthesis Methods

3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-cyanopyridine with trifluoroacetamide, followed by hydrolysis and decarboxylation. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time. This compound can also be obtained through alternative methods, such as using different starting materials or modifying the reaction conditions.

Scientific Research Applications

3-(2,2,2-Trifluoroacetamido)pyridine-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and material science. This compound has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for developing new drugs for pain management. This compound has also been used as a building block for synthesizing novel materials, such as metal-organic frameworks and supramolecular polymers.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWUKGILXOBNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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